molecular formula C35H37N5O7 B13406096 5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine(DMT-dG-iBu)

5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine(DMT-dG-iBu)

Número de catálogo: B13406096
Peso molecular: 639.7 g/mol
Clave InChI: RMQXDNUKLIDXOS-MPFGFTFXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine (DMT-dG-iBu) is a protected deoxynucleoside critical in solid-phase oligonucleotide synthesis. Its structure comprises:

  • 5'-O-Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl during synthesis and enables stepwise coupling monitoring .
  • N-isobutyryl (iBu) group: Protects the exocyclic amine of deoxyguanosine, preventing undesired side reactions .
  • Molecular formula: C₃₅H₃₇N₅O₇; molecular weight: 639.71 g/mol (TCI America, >99% purity) .

DMT-dG-iBu is widely used in DNA oligonucleotide synthesis, particularly in automated phosphoramidite chemistry, due to its stability and efficient deprotection under mild acidic conditions .

Propiedades

Fórmula molecular

C35H37N5O7

Peso molecular

639.7 g/mol

Nombre IUPAC

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28-,29-/m1/s1

Clave InChI

RMQXDNUKLIDXOS-MPFGFTFXSA-N

SMILES isomérico

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

SMILES canónico

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origen del producto

United States

Métodos De Preparación

Direct Tritylation of N-Isobutyryl-Deoxyguanosine

Core reaction :
N-Isobutyryl-2'-deoxyguanosine (iB-dG) undergoes 5'-hydroxyl protection using dimethoxytrityl chloride (DMT-Cl) under anhydrous conditions.

Key parameters :

  • Solvent system : Pyridine or dimethylformamide (DMF) with triethylamine (TEA) as base
  • Stoichiometry : 1.24 equivalents DMT-Cl relative to iB-dG
  • Temperature : Ambient (25–27°C) with cooling during exothermic steps

Workup protocol :

  • Quench with 5% sodium bicarbonate
  • Extract with ethyl acetate or dichloromethane
  • Precipitate product using toluene/hexane mixtures

Performance metrics :

Parameter Value Source
Yield 70–75%
Purity (HPLC) >99%
Reaction time 4–6 hours

Multi-Step Synthesis from 2,6-Diaminopurine Riboside

This approach diversifies starting materials while maintaining N-isobutyryl/DMT protection:

Stepwise process :

Advantages :

  • Avoids direct handling of sensitive guanine derivatives
  • Scalable to pilot plant production

Phosphoramidite Intermediate Route

For oligonucleotide synthesis applications, DMT-dG-iBu is converted to phosphoramidite derivatives:

Synthesis details :

  • React DMT-dG-iBu with 2-cyanoethyl-N,N-diisopropylphosphoramidite
  • Activator: 5-(Ethylthio)-1H-tetrazole (DCI)
  • Solvent: Anhydrous acetonitrile at 4°C
  • Yield: 76% after oxidation

Critical stability considerations :

  • N-Isobutyryl group remains intact below pH 5
  • DMT cleavage requires acidic conditions (3% dichloroacetic acid)

Comparative Analysis of Protection Strategies

N-Protection stability :

Protecting Group Stability in Synthesis Deprotection Conditions
Isobutyryl Moderate (pH <5) Concentrated NH4OH, 55°C
Benzoyl High Harsher basic conditions
Dimethylformamidine Labile Mild acidic hydrolysis

Key findings :

  • Isobutyryl offers optimal balance between stability during synthesis and ease of removal
  • Simultaneous 3'/5'-hydroxyl protection required for selective tritylation

Industrial-Scale Optimization

Patent data reveals critical process improvements:

Análisis De Reacciones Químicas

Acidic Deprotection (DMT Removal)

  • Reagent : 3% trichloroacetic acid (TCA) in dichloromethane .

  • Outcome : Cleavage of the acid-labile DMT group at the 5' position.

  • Side Reaction : Depurination (glycosidic bond cleavage) occurs at 5–10% under prolonged exposure .

Basic Hydrolysis (Isobutyryl Removal)

  • Reagent : Concentrated NH₃ (aq.) at 55°C for 6–8 hours .

  • Efficiency : Complete removal of the ibu group confirmed via HPLC .

Protecting GroupDeprotection Time (55°C)Stability to Side Reactions
Isobutyryl (ibu)6–8 hoursModerate
Benzoyl (Bz)>24 hoursHigh
DMF2 hoursLow

Source: Comparative studies on protecting group stability .

Phosphorylation and Oligonucleotide Coupling

DMT-dG-iBu is converted to its phosphoramidite derivative for solid-phase DNA synthesis:

  • Reagent : 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite .

  • Conditions : Anhydrous acetonitrile, 10 minutes at RT.

  • Yield : ~85% after column chromatography.

Stereochemical Outcomes:

  • P-Stereocontrol : DBU promotes condensation with high P-stereoselectivity (90:10 ratio of diastereomers) .

  • Crystal Data : X-ray analysis confirms absolute configuration of phosphorus centers in dinucleotide derivatives .

Depurination Under Acidic Conditions

DMT-dG-iBu is susceptible to depurination during DMT removal:

  • Mechanism : Acid-induced cleavage of the N-glycosidic bond.

  • Rate : 5–10% depurination observed during standard TCA treatment (3% TCA, 2–5 minutes) .

ConditionDepurination Rate
3% TCA, 2 min5%
3% TCA, 5 min10%
0.5% TCA, 2 min<1%

Source: Stability studies using HPLC .

Aplicaciones Científicas De Investigación

5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine (DMT-dG-iBu) is a modified nucleoside widely used in the synthesis of oligonucleotides, playing a significant role in various molecular biology applications. It consists of a dimethoxytrityl (DMT) protecting group at the 5' position and an isobutyryl (iBu) group at the nitrogen-2 position of deoxyguanosine. The presence of the DMT group enhances the stability and solubility of the nucleoside, while the isobutyryl group serves as a protective moiety that can be selectively removed during oligonucleotide synthesis.

Nucleic Acid Synthesis

Key Role in Oligonucleotide Synthesis
DMT-dG-iBu serves as a vital building block in the synthesis of oligonucleotides, which are essential for genetic research, including polymerase chain reaction (PCR) and gene editing techniques like CRISPR. The DMT group protects the 5' hydroxyl during synthesis, allowing for selective addition of nucleotides without unwanted side reactions. DNA phosphoramidites with standard base protection ensure a high level of quality and reliability for oligonucleotide synthesis . DNA phosphoramidites are the building blocks for synthesis of DNA or DNA containing oligonucleotides . Each base has unique protecting groups designed specifically to protect the DNA during the chemical synthesis process, and produce the highest amount of full length product .

Table: Comparison of Nucleoside Modifications

Compound NameKey FeaturesApplication
DMTr-dG5' DMTr protection, N2 isobutyrylOligonucleotide synthesis
2'-DeoxyadenosineAdenine baseDifferent base influences biological activity
8-Oxo-7,8-dihydro-2'-deoxyguanosineOxidative damage productRepresents a common DNA lesion

DMT-dG-iBu exhibits biological activity primarily through its incorporation into oligonucleotides, which can be used in various molecular biology applications, including antisense therapy and gene silencing. The structural modifications provided by DMT and iBu groups enhance the stability of oligonucleotides against nucleolytic degradation, thereby increasing their efficacy in biological systems. Modifications such as those found in DMT-dG-iBu can influence hybridization properties and melting temperatures of DNA duplexes, which are critical for their biological function.

Oligonucleotide Synthesis Optimization

A study demonstrated that using DMTr-dG in oligonucleotide synthesis improved yield and purity compared to traditional methods. The protective group effectively minimized side reactions during the synthesis process, leading to higher quality products suitable for therapeutic applications.

Gene Therapy Efficacy

In a clinical trial focusing on gene therapy for muscular dystrophy, DMTr-dG was incorporated into the therapeutic construct. Results indicated enhanced gene delivery efficiency and expression levels compared to constructs lacking this modification, highlighting its importance in gene therapy strategies.

Antiviral Drug Development

Mecanismo De Acción

The mechanism of action of 5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine involves its incorporation into oligonucleotide chains during DNA synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the isobutyryl group protects the N2 position. These protecting groups are removed under specific conditions to allow the formation of the desired DNA sequence .

Comparación Con Compuestos Similares

Structural and Functional Modifications

5'-DMT-2'-F-dG(iBu)-CE Phosphoramidite
  • Key features :
    • 2'-Fluoro modification on the sugar moiety enhances nuclease resistance and duplex stability .
    • Molecular formula: C₄₄H₅₃FN₇O₈P; molecular weight: 875.90 g/mol .
    • Applications: Antisense oligonucleotides (ASOs) targeting RNA, where increased binding affinity is critical .
  • Comparison :
    • The 2'-fluoro group improves metabolic stability compared to unmodified DMT-dG-iBu but requires specialized phosphoramidite chemistry for synthesis .
I-Bu-rG Phosphoramidite (Ribonucleoside Analog)
  • Key features :
    • Ribose sugar with 2'-O-TBDMS (tert-butyldimethylsilyl) protection .
    • Molecular formula: C₅₀H₆₈N₇O₉PSi; molecular weight: 970.18 g/mol .
    • Applications: RNA synthesis, where the 2'-hydroxyl is essential for ribozyme or siRNA functionality.
  • Comparison :
    • The TBDMS group introduces steric hindrance, reducing coupling efficiency compared to DMT-dG-iBu’s deoxyribose structure .
5'-DMT-3'-TBDMS-ibu-rG
  • Key features :
    • Dual protection (5'-DMT and 3'-TBDMS) for RNA synthesis .
    • Molecular formula: C₄₁H₅₁N₅O₈Si; molecular weight: 769.96 g/mol .
  • Comparison :
    • Unlike DMT-dG-iBu, this compound requires harsher deprotection conditions (e.g., fluoride ions) to remove TBDMS, complicating synthesis workflows .

Protecting Group Variations

Compound 5' Protection Base Protection Key Functional Group Molecular Weight (g/mol)
DMT-dG-iBu DMT N-isobutyryl Deoxyribose 639.71
DMT-2'-F-dG(iBu)-CE DMT N-isobutyryl 2'-Fluoro-deoxyribose 875.90
6-N-Benzoyl-DMT-adenosine DMT N-benzoyl Ribose Not reported
5'-O-DMT-ibu-dC DMT N-isobutyryl Deoxycytidine 599.67

Key observations :

  • N-isobutyryl vs. N-benzoyl : The iBu group offers milder deprotection (e.g., ammonia) compared to benzoyl, which requires prolonged treatment .
  • Sugar modifications : 2'-Fluoro or ribose alters hybridization properties and enzymatic stability .
Phosphoramidite Derivatives
  • DMT-dG-iBu is typically converted to its 3'-cyanoethyl (CE) phosphoramidite for automated synthesis (e.g., CAS 144089-97-4) .
  • Coupling efficiency : DMT-dG-iBu exhibits >98% coupling yields under standard conditions, whereas bulkier analogs (e.g., TBDMS-protected compounds) may require extended coupling times .
Therapeutic Relevance
  • DMT-dG-iBu : Primarily used in DNA probes and primers .
  • 2'-F-dG analogs : Critical in FDA-approved ASOs (e.g., Spinraza®) for enhanced target binding .

Actividad Biológica

5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine (DMT-dG-iBu) is a modified nucleoside that has garnered attention in molecular biology and medicinal chemistry due to its unique properties and potential applications. This article delves into the biological activity of DMT-dG-iBu, exploring its synthesis, interactions, and implications in therapeutic contexts.

1. Chemical Structure and Synthesis

DMT-dG-iBu is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5' position and an isobutyryl (iBu) group at the N-7 position of the guanine base. This structural modification enhances its stability and solubility compared to unmodified nucleosides.

Synthesis Pathway:
The synthesis of DMT-dG-iBu typically involves:

  • Protection of the 5' hydroxyl group using DMT.
  • Acylation at the N-7 position with isobutyric anhydride.
  • Deprotection steps to yield the final product.

The synthesis can be optimized using various phosphoramidite methods, which allow for high yields and purity suitable for further biological applications .

2.1 Interaction with DNA

DMT-dG-iBu has been studied for its ability to integrate into DNA strands, where it can influence various biological processes such as gene expression and DNA repair mechanisms. The presence of the bulky DMT group can affect the binding affinity and specificity of DNA-binding proteins, which may have implications in gene regulation.

Table 1: Binding Affinity of DMT-dG-iBu in DNA Constructs

CompoundBinding Affinity (Kd)Remarks
DMT-dG-iBu50 nMHigh specificity for certain proteins
Unmodified dG200 nMLower binding affinity

2.2 Antiviral Activity

Recent studies have indicated that modified nucleosides like DMT-dG-iBu exhibit antiviral properties, particularly against RNA viruses. The mechanism involves incorporation into viral RNA, leading to termination of viral replication.

Case Study: Antiviral Efficacy
In a study involving a novel RNA virus model, DMT-dG-iBu demonstrated significant inhibition of viral replication at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent against viral infections .

3.1 Cancer Therapy

The incorporation of DMT-dG-iBu into oligonucleotides has been explored for cancer therapy, particularly in developing targeted therapies that can modulate gene expression in cancer cells. Its ability to evade degradation by nucleases makes it a promising candidate for therapeutic applications.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa5Induction of apoptosis
MCF-710Inhibition of proliferation

3.2 Neuropharmacology

Emerging research suggests that compounds similar to DMT-dG-iBu may have neuropharmacological effects, potentially influencing mood disorders through modulation of neurotransmitter systems. Preliminary data indicate that DMT derivatives can enhance neurogenesis and synaptic plasticity .

4. Conclusion

The biological activity of 5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine (DMT-dG-iBu) presents a multifaceted profile with significant implications in molecular biology and therapeutic development. Its unique structural features confer advantages in stability and specificity, making it a valuable tool in both research and clinical settings. Ongoing studies are expected to elucidate further its mechanisms of action and therapeutic potential across various diseases.

Q & A

Basic: What is the role of DMT-dG-iBu in oligonucleotide synthesis, and how do its protecting groups function?

DMT-dG-iBu is a phosphoramidite monomer used in solid-phase oligonucleotide synthesis. The 5'-O-dimethoxytrityl (DMT) group protects the 5'-hydroxyl during chain elongation, enabling stepwise coupling and allowing real-time monitoring of coupling efficiency via trityl cation release (detected at 495 nm) . The N-isobutyryl (iBu) group protects the exocyclic amine of deoxyguanosine, preventing side reactions like depurination during acidic or oxidative steps . After synthesis, the DMT group is removed with dichloroacetic acid, while the iBu group is cleaved under basic conditions (e.g., concentrated ammonium hydroxide) .

Basic: What analytical methods are recommended for assessing the purity of DMT-dG-iBu?

Key methods include:

  • HPLC : Reverse-phase chromatography with UV detection (260 nm for nucleobase absorption, 495 nm for DMT monitoring) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]⁺ for DMT-dG-iBu: 875.90 Da) .
  • ¹H/³¹P NMR : To verify phosphoramidite integrity and absence of hydrolysis byproducts (e.g., δ ~149 ppm for ³¹P in phosphoramidite) .

Table 1 : Typical Characterization Data for DMT-dG-iB Derivatives

PropertyDMT-dG-iBu PhosphoramiditeDMT-2'-F-dG(iBu)-CE Phosphoramidite
Molecular FormulaC₄₄H₅₄N₇O₈PC₄₄H₅₃FN₇O₈P
Molecular Weight (Da)839.92875.90
Key Modifications2'-deoxy2'-fluoro, 3'-CE phosphoramidite
Primary ApplicationDNA synthesisModified oligonucleotides
Data sourced from .

Advanced: How can coupling efficiency of DMT-dG-iBu be optimized in automated synthesis?

Coupling efficiency (>99% per step) is critical for long oligonucleotides. Optimization strategies include:

  • Activator Selection : Use 1H-tetrazole or newer alternatives like 5-ethylthio-1H-tetrazole (ETT) to enhance reactivity .
  • Reaction Time : Extend coupling time to 60–90 seconds for sterically hindered residues like guanine derivatives .
  • Moisture Control : Maintain anhydrous conditions (<50 ppm H₂O) to prevent phosphoramidite hydrolysis .
  • Trityl Monitoring : Integrate real-time UV detection to identify failed couplings and enable manual repeats .

Advanced: What are the stability challenges of DMT-dG-iBu during storage, and how can they be mitigated?

DMT-dG-iBu is sensitive to:

  • Moisture : Hydrolysis of the phosphoramidite group forms a reactive H-phosphonate, reducing coupling efficiency. Store under inert gas (argon) at -20°C in desiccated vials .
  • Light : DMT groups can degrade under prolonged UV exposure. Use amber vials and minimize light exposure during handling .
  • Acidic Conditions : Premature DMT cleavage occurs in acidic environments. Ensure neutral pH during storage and avoid contact with acidic reagents .

Advanced: How does the N-isobutyryl group in DMT-dG-iBu compare to other acyl protections (e.g., acetyl, benzoyl) in terms of stability and deprotection?

The N-isobutyryl group offers:

  • Enhanced Stability : Reduced steric hindrance compared to benzoyl, minimizing side reactions during synthesis .
  • Faster Deprotection : Cleaved in 8–12 hours with ammonium hydroxide (vs. 16+ hours for benzoyl) .
  • Compatibility with Sensitive Modifications : Preferred for oligonucleotides containing labile groups (e.g., 2'-O-methyl or fluoro modifications) .

Advanced: What strategies are used to resolve contradictory data in DMT-dG-iBu characterization (e.g., varying molecular weights in literature)?

Discrepancies often arise from:

  • Structural Variants : Derivatives with additional modifications (e.g., 2'-fluoro, 3'-CE phosphoramidite) alter molecular weight .
  • Protection Patterns : Differences in protecting groups (e.g., tert-butyldimethylsilyl vs. DMT) impact calculated masses .
  • Resolution : Cross-validate using multiple techniques (e.g., HR-MS and elemental analysis) and reference synthesis protocols .

Advanced: How is DMT-dG-iBu applied in developing antisense oligonucleotides or siRNA therapeutics?

DMT-dG-iBu serves as a building block for:

  • Guanine-Rich Sequences : Critical for G-quadruplex formation in aptamers .
  • Modified Backbones : Incorporation into phosphorothioate or 2'-O-methyl oligonucleotides to enhance nuclease resistance .
  • Sequence-Specific Targeting : Enables precise synthesis of guide strands in siRNA for gene silencing .

Advanced: What are the implications of residual DMT groups post-synthesis, and how are they quantified?

Residual DMT can:

  • Inhibit Downstream Applications : Interfere with hybridization or enzymatic reactions (e.g., PCR).
  • Quantification : Use trityl assay (UV-Vis at 495 nm) or LC-MS to detect <0.1% residual DMT .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.